{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
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Overview
Description
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features a unique combination of pyrazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions. For instance, the pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The furan ring can be prepared through cyclization of 1,4-dicarbonyl compounds . The final coupling step often involves the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (LiAlH4, NaBH4), and bases (NaH, KOtBu). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is unique due to its combination of pyrazole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not commonly seen in other similar compounds .
Properties
Molecular Formula |
C16H17F3N4O3 |
---|---|
Molecular Weight |
370.33 g/mol |
IUPAC Name |
[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C16H17F3N4O3/c1-9-6-11(3)22(20-9)8-12-4-5-13(26-12)14(24)23-15(25,16(17,18)19)7-10(2)21-23/h4-6,25H,7-8H2,1-3H3 |
InChI Key |
YMFREOZEWZRHIZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C |
Origin of Product |
United States |
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